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molecular formula C11H11ClN2S B8376260 N-(5-chloro-2-methylphenyl)-N'-(2-propynyl)thiourea

N-(5-chloro-2-methylphenyl)-N'-(2-propynyl)thiourea

Cat. No. B8376260
M. Wt: 238.74 g/mol
InChI Key: WSMRNDLIFCJTMT-UHFFFAOYSA-N
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Patent
US07135492B2

Procedure details

5-Chloro-2-methylphenyl isothiocyanate (18.3 g; 0.1 mol) was added dropwise to the mixture of 2-propynylamine hydrochloride (9.2 g, 0.1 mol) and triethyl amine (20 mL) in methylene chloride (200 mL). The mixture was stirred for 18 hours at ambient temperature. The mixture was evaporated to dryness. The residue was stirred in water (200 mL) for 1 hour then filtered. The solid was dissolved in ethyl acetate (300 mL) and washed with 1N hydrochloric acid (2×200 mL) then with water (300 mL). The organic phase was dried over anhydrous magnesium sulfate and evaporated to dryness to give 16.8 g of N-(5-chloro-2-methylphenyl)-N′-(2-propynyl)thiourea.
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([N:8]=[C:9]=[S:10])[CH:7]=1.Cl.[CH2:13]([NH2:16])[C:14]#[CH:15].C(N(CC)CC)C>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([NH:8][C:9]([NH:16][CH2:13][C:14]#[CH:15])=[S:10])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
18.3 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)N=C=S)C
Name
Quantity
9.2 g
Type
reactant
Smiles
Cl.C(C#C)N
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
STIRRING
Type
STIRRING
Details
The residue was stirred in water (200 mL) for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in ethyl acetate (300 mL)
WASH
Type
WASH
Details
washed with 1N hydrochloric acid (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)NC(=S)NCC#C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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